
2-(propionylamino)phenyl 2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(propionylamino)phenyl 2-ethoxybenzoate is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is known for its unique chemical structure, which includes a propionylamino group attached to a phenyl ring and an ethoxybenzoate group.
Vorbereitungsmethoden
The synthesis of 2-(propionylamino)phenyl 2-ethoxybenzoate typically involves the reaction of 2-aminophenol with propionyl chloride to form 2-(propionylamino)phenol. This intermediate is then reacted with 2-ethoxybenzoyl chloride to yield the final product . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Analyse Chemischer Reaktionen
2-(propionylamino)phenyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(propionylamino)phenyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(propionylamino)phenyl 2-ethoxybenzoate involves its interaction with specific molecular targets. The propionylamino group can form hydrogen bonds with amino acid residues in proteins, while the ethoxybenzoate group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(propionylamino)phenyl 2-ethoxybenzoate can be compared with similar compounds such as:
2-(acetylamino)phenyl 2-ethoxybenzoate: This compound has an acetyl group instead of a propionyl group, which can affect its reactivity and biological activity.
2-(propionylamino)phenyl 2-methoxybenzoate: This compound has a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with molecular targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H19NO4 |
---|---|
Molekulargewicht |
313.3g/mol |
IUPAC-Name |
[2-(propanoylamino)phenyl] 2-ethoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-17(20)19-14-10-6-8-12-16(14)23-18(21)13-9-5-7-11-15(13)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
VUQCMKIUYIZHHX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC |
Kanonische SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.